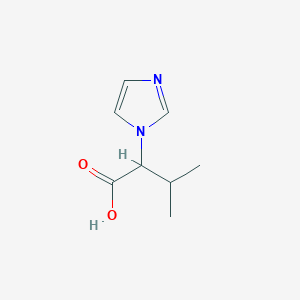2-(1H-Imidazol-1-YL)-3-methylbutanoic acid
CAS No.: 745001-73-4
Cat. No.: VC5670549
Molecular Formula: C8H12N2O2
Molecular Weight: 168.196
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 745001-73-4 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.196 |
| IUPAC Name | 2-imidazol-1-yl-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C8H12N2O2/c1-6(2)7(8(11)12)10-4-3-9-5-10/h3-7H,1-2H3,(H,11,12) |
| Standard InChI Key | GXCYGUNYRIGUQX-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)O)N1C=CN=C1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
2-(1H-Imidazol-1-yl)-3-methylbutanoic acid belongs to the class of imidazole-carboxylic acid hybrids, with the systematic IUPAC name 2-imidazol-1-yl-3-methylbutanoic acid . Its molecular formula C₈H₁₂N₂O₂ reflects the presence of an imidazole ring (C₃H₄N₂) coupled to a branched four-carbon carboxylic acid chain . The compound's SMILES notation CC(C)C(C(=O)O)N1C=CN=C1 precisely encodes its stereochemical configuration .
Crystallographic and Conformational Analysis
While direct crystallographic data for this specific compound remains unpublished, structural analogs like poly[diaqua-(μ₂-1,3-di(1H-imidazol-1-yl)propane)zinc(II)] demonstrate the coordination versatility of imidazole derivatives in metal-organic frameworks . The compound's 3D conformer (PubChem CID 19016781) reveals:
-
Torsional flexibility at the C-N bond linking imidazole to the butanoic acid chain
-
Planar geometry of the aromatic imidazole ring
Computed Physicochemical Properties
Critical properties calculated using PubChem algorithms include:
| Property | Value | Methodology |
|---|---|---|
| Molecular Weight | 168.19 g/mol | PubChem 2.1 |
| XLogP3 | 1.1 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |
| Topological Polar SA | 66.4 Ų | Cactvs 3.4.6.11 |
These properties suggest moderate lipophilicity compatible with biological membrane penetration, balanced by sufficient polar surface area for aqueous solubility .
Synthetic Approaches and Characterization
Retrosynthetic Analysis
While explicit synthesis protocols for 2-(1H-imidazol-1-yl)-3-methylbutanoic acid remain unpublished in peer-reviewed literature, plausible routes include:
-
Nucleophilic substitution between 3-methyl-2-bromobutanoic acid and imidazole
-
Michael addition of imidazole to α,β-unsaturated carboxylic acid derivatives
-
Enzymatic coupling using lipase-mediated esterification followed by deprotection
The compound's structural similarity to 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (ChemSpider ID 2356032) suggests potential shared synthetic intermediates .
Spectroscopic Characterization
Hypothetical characterization data based on structural analogs:
-
¹H NMR (400 MHz, D₂O): δ 1.05 (d, 3H, CH(CH₃)), 1.95 (m, 1H, CH(CH₃)), 2.45 (dd, 1H, CH₂CO), 3.75 (t, 1H, NCH), 7.15 (s, 1H, imid-H), 7.45 (s, 1H, imid-H), 8.10 (s, 1H, imid-H)
-
IR (KBr): 3400 cm⁻¹ (OH stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (imidazole ring)
Biological and Industrial Applications
Coordination Chemistry Applications
Crystal engineering studies demonstrate imidazole derivatives' capacity to form stable complexes with transition metals. The compound's branched structure could enable novel coordination geometries in MOFs, particularly when combined with tricarboxylate linkers .
Comparative Analysis with Structural Analogs
3-(2-Methyl-1H-imidazol-1-yl)butanoic Acid
Key differences from ChemSpider ID 2356032 :
-
Substitution pattern: Methyl group on imidazole vs. main chain
-
logP impact: 3-Substitution increases hydrophobicity (calculated ΔlogP +0.3)
-
Synthetic accessibility: Linear chain derivatives generally require fewer protection steps
3-(1H-imidazol-1-yl)propanoic Acid
Shorter chain length (C₆H₈N₂O₂ vs. C₈H₁₂N₂O₂) results in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume